molecular formula C44H66O14 B14474550 Noboritomycin-B CAS No. 68508-46-3

Noboritomycin-B

Cat. No.: B14474550
CAS No.: 68508-46-3
M. Wt: 819.0 g/mol
InChI Key: AFGBEDQMTFPVJS-SYEWQBDDSA-N
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Preparation Methods

Noboritomycin-B is typically isolated from the fermentation broth of Streptomyces noboritoensis. The process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques . The synthetic route for this compound has not been extensively documented, but it involves complex organic synthesis due to its polyether structure.

Chemical Reactions Analysis

Noboritomycin-B undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Noboritomycin-B has several scientific research applications:

Mechanism of Action

Noboritomycin-B exerts its effects by acting as an ionophore, facilitating the transport of ions across cell membranes. This disrupts the ion balance within bacterial cells, leading to cell death. The compound targets the cell membrane and interferes with essential cellular processes, making it effective against Gram-positive bacteria .

Comparison with Similar Compounds

Noboritomycin-B is structurally similar to other polyether antibiotics such as salinomycin and lasalocid. it is unique due to its specific substituents on the aromatic ring and its distinct biological activity profile . Similar compounds include:

This compound stands out due to its specific activity against Eimeria tenella

Properties

CAS No.

68508-46-3

Molecular Formula

C44H66O14

Molecular Weight

819.0 g/mol

IUPAC Name

6-[(4R,6S)-8-[(2R,9S,10S,12R)-3-[(4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-3-ethyl-2-hydroxybenzoic acid

InChI

InChI=1S/C44H66O14/c1-12-28-14-15-29(33(36(28)49)40(50)51)21(3)18-22(4)34(47)25(7)35(48)26(8)37-23(5)19-24(6)43(56-37)17-16-31(46)44(58-43)27(9)39(53-11)42(10,57-44)32-20-30(45)38(55-32)41(52)54-13-2/h14-17,21-27,30-32,34,37-39,45-47,49H,12-13,18-20H2,1-11H3,(H,50,51)/t21?,22-,23+,24-,25+,26?,27?,30-,31?,32?,34?,37+,38?,39-,42?,43?,44?/m1/s1

InChI Key

AFGBEDQMTFPVJS-SYEWQBDDSA-N

Isomeric SMILES

CCC1=C(C(=C(C=C1)C(C)C[C@@H](C)C([C@H](C)C(=O)C(C)[C@@H]2[C@H](C[C@H](C3(O2)C=CC(C4(O3)C([C@H](C(O4)(C)C5C[C@H](C(O5)C(=O)OCC)O)OC)C)O)C)C)O)C(=O)O)O

Canonical SMILES

CCC1=C(C(=C(C=C1)C(C)CC(C)C(C(C)C(=O)C(C)C2C(CC(C3(O2)C=CC(C4(O3)C(C(C(O4)(C)C5CC(C(O5)C(=O)OCC)O)OC)C)O)C)C)O)C(=O)O)O

Origin of Product

United States

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